Cas no 1234927-45-7 (2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide)

2-{[5-(3-Nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a structurally complex heterocyclic compound featuring an imidazole core linked to a thiazole moiety via a sulfanylacetamide bridge. The presence of a 3-nitrophenyl substituent enhances its potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The thiazole ring contributes to its potential pharmacological relevance, often associated with antimicrobial or anti-inflammatory properties. This compound’s multifunctional design allows for versatile applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic accessibility and well-defined reactivity profile make it a valuable candidate for further derivatization and structure-activity relationship studies.
2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide structure
1234927-45-7 structure
Product Name:2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
CAS No:1234927-45-7
MF:C20H15N5O3S2
MW:437.494800806046
CID:5451291
PubChem ID:49671808
Update Time:2025-08-02

2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[5-(3-Nitrophenyl)-1-phenyl-1H-imidazol-2-yl]thio]-N-2-thiazolylacetamide
    • 1234927-45-7
    • 2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
    • 2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
    • AKOS024477347
    • VU0506335-2
    • F2964-2185
    • VU0506335-1
    • 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
    • Inchi: 1S/C20H15N5O3S2/c26-18(23-19-21-9-10-29-19)13-30-20-22-12-17(24(20)15-6-2-1-3-7-15)14-5-4-8-16(11-14)25(27)28/h1-12H,13H2,(H,21,23,26)
    • InChI Key: HGGMBTOOWAQQFR-UHFFFAOYSA-N
    • SMILES: S(CC(NC1=NC=CS1)=O)C1=NC=C(C2C=CC=C(C=2)[N+](=O)[O-])N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 437.06163170g/mol
  • Monoisotopic Mass: 437.06163170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 159Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 7.81±0.50(Predicted)

2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide Pricemore >>

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Additional information on 2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Chemical Compound: 2-{[5-(3-Nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

The compound 2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide with CAS No: 1234927-45-7 is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound is characterized by the presence of an imidazole ring, a thiazole moiety, and a sulfanyl group, which collectively contribute to its intriguing chemical properties.

The molecular structure of this compound is composed of several key functional groups that play a pivotal role in its chemical reactivity and biological activity. The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, is known for its aromaticity and ability to participate in hydrogen bonding and π–π interactions. The presence of the 3-nitrophenyl group attached to the imidazole ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and potentially enhance its binding affinity to biological targets.

The thiazole moiety, another five-membered heterocyclic ring containing sulfur and nitrogen atoms, adds further complexity to the molecule's structure. Thiazoles are known for their stability and ability to act as both electron donors and acceptors, making them valuable components in drug design. The sulfanyl group (S-methyl group) serves as a bridge between the imidazole and thiazole moieties, facilitating molecular recognition and interaction with biological systems.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery efforts targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. For instance, research has demonstrated that the compound exhibits significant anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution reactions, coupling reactions, and cyclization steps. The synthesis strategy typically begins with the preparation of the imidazole core followed by the introduction of the sulfanyl group and subsequent coupling with the thiazole moiety. Optimization of reaction conditions is crucial to ensure high yields and purity of the final product.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide insights into the molecular structure, purity, and stability of the compound.

In conclusion, 2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a fascinating example of how complex organic molecules can be designed to possess diverse functional groups that contribute to their unique chemical properties and biological activities. As research continues to unravel its full potential, this compound holds promise as a valuable tool in advancing drug discovery and development efforts.

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